17-Hydroxypregnenolone sulfate

Descripción

Molecular Formula and Stereochemical Configuration

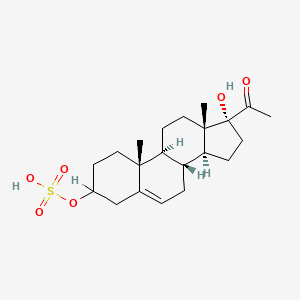

17-Hydroxypregnenolone sulfate (C₂₁H₃₂O₆S) is a sulfated steroid derivative with a molecular weight of 412.54 g/mol. Its structure features a Δ⁵-pregnenolone backbone modified by a hydroxyl group at position C17 and a sulfate ester at position C3β. The stereochemical configuration is defined by six chiral centers:

- C8 : R configuration

- C9 : S configuration

- C10 : R configuration

- C13 : S configuration

- C14 : S configuration

- C17 : R configuration.

The IUPAC name, [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate, reflects this stereochemical complexity.

Sulfation Pattern and Functional Group Arrangement

The sulfate group is covalently bonded to the 3β-hydroxyl position via an ester linkage, enhancing water solubility and altering biological activity compared to non-sulfated analogs. Key functional groups include:

- C3β-sulfate : Critical for receptor interactions and metabolic stability.

- C17α-hydroxyl : Facilitates downstream enzymatic conversion to dehydroepiandrosterone (DHEA).

- C20 ketone : Stabilizes the steroid backbone through conjugation with the C17 acetyl group.

Table 1: Functional group roles in this compound

| Position | Group | Role |

|---|---|---|

| C3β | Sulfate | Enhances solubility; modulates neurosteroid activity |

| C17 | Hydroxyl | Substrate for CYP17A1 in androgen biosynthesis |

| C20 | Ketone | Maintains structural rigidity |

Comparative Analysis with Related Δ⁵-Pregnenolone Derivatives

This compound shares structural homology with other Δ⁵-pregnenolone derivatives but differs in functionalization:

Table 2: Structural comparison of Δ⁵-pregnenolone derivatives

| Compound | C3 Modification | C17 Modification | Molecular Formula |

|---|---|---|---|

| Pregnenolone | Hydroxyl | None | C₂₁H₃₂O₂ |

| Pregnenolone sulfate | Sulfate | None | C₂₁H₃₂O₅S |

| 17-Hydroxypregnenolone | Hydroxyl | Hydroxyl | C₂₁H₃₂O₃ |

| This compound | Sulfate | Hydroxyl | C₂₁H₃₂O₆S |

The C17 hydroxylation distinguishes it from pregnenolone sulfate, enabling its role as a precursor to DHEA in steroidogenesis. Unlike dehydroepiandrosterone sulfate (DHEA-S), it retains the C21 steroid skeleton, limiting direct androgenic activity.

X-ray Crystallography and Computational Modeling Studies

While X-ray crystallography data for this compound remain limited, computational models provide insights:

- Molecular dynamics simulations : Predict a bent conformation due to steric interactions between the C17 acetyl group and C3 sulfate.

- Density Functional Theory (DFT) : Confirms the stability of the sulfate ester linkage, with bond lengths of 1.47 Å (S–O) and 1.42 Å (C–O–S).

- 3D conformers : PubChem data (CID 152971) show intramolecular hydrogen bonding between the C17 hydroxyl and C20 ketone, stabilizing the A-ring chair conformation.

Table 3: Key computational parameters

| Parameter | Value | Method |

|---|---|---|

| Bond angle (O–S–O) | 109.5° | DFT |

| Torsional strain (C3–O–S) | 2.8 kcal/mol | MD Simulation |

| LogP | 1.9 | QSPR Prediction |

These studies highlight the molecule’s flexibility and electrostatic profile, which influence its interactions with enzymes like CYP17A1 and sulfotransferases.

Propiedades

Número CAS |

28901-70-4 |

|---|---|

Fórmula molecular |

C21H32O6S |

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15?,16-,17+,18+,19+,20+,21+/m1/s1 |

Clave InChI |

OMOKWYAQVYBHMG-QUPIPBJSSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C)O |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

Otros números CAS |

28901-70-4 2477-77-2 |

Descripción física |

Solid |

Sinónimos |

17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Endocrine Function and Disorders

Congenital Adrenal Hyperplasia

17-PregS is notably elevated in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency, a condition that disrupts steroid hormone synthesis. Studies have shown that serum concentrations of 17-PregS can serve as biomarkers for assessing adrenal function and monitoring treatment efficacy in affected individuals. In untreated patients, both 17-hydroxypregnenolone and its sulfate form are significantly increased, indicating their role in adrenal steroid production and potential diagnostic utility .

Pregnancy Monitoring

The levels of 17-PregS fluctuate during pregnancy, reaching a minimum in the third month and peaking in the eighth month. This pattern suggests that 17-PregS may be involved in fetal development and maternal adaptations during gestation. Its measurement can help identify enzymatic deficiencies or dysfunctions related to adrenal hormone production during pregnancy .

Metabolic Studies

Polycystic Ovary Syndrome (PCOS)

Research has indicated a correlation between 17-PregS levels and metabolic parameters in women with PCOS. In hyperandrogenemic patients, higher levels of 17-PregS were associated with insulin resistance and other metabolic disturbances. Conversely, normoandrogenemic patients showed different correlations, highlighting the compound's potential role as a biomarker for metabolic health in this population .

Research Methodologies

Analytical Techniques

The determination of 17-PregS concentrations is typically performed using advanced analytical methods such as radioimmunoassay and mass spectrometry. These techniques allow for precise measurement and have been crucial in various studies assessing hormonal profiles in clinical populations .

Case Studies

| Study | Population | Findings | Implications |

|---|---|---|---|

| Study on Congenital Adrenal Hyperplasia | Patients with 21-hydroxylase deficiency | Elevated levels of 17-PregS correlated with disease severity | Supports the use of 17-PregS as a diagnostic marker |

| PCOS Cohort Study | Women with varying androgen levels | Correlations between 17-PregS levels and insulin sensitivity | Suggests potential for targeted therapies based on hormonal profiles |

| Pregnancy Study | Pregnant women across trimesters | Fluctuating levels of 17-PregS throughout gestation | Indicates importance in monitoring fetal development |

Comparación Con Compuestos Similares

Pregnenolone Sulfate (PregS)

Key Distinction: Unlike PregS, 17-PregS cannot be hydrolyzed back to free pregnenolone in the placenta, making it a stable precursor for downstream androgens .

Dehydroepiandrosterone Sulfate (DHEAS)

Key Distinction : DHEAS is the terminal sulfated androgen precursor, while 17-PregS is upstream and reflects early enzymatic activity in steroidogenesis.

17-Hydroxyprogesterone (17-OHP)

Key Distinction: 17-OHP is a Δ⁴-steroid critical for diagnosing 21-hydroxylase deficiency, whereas 17-PregS is a Δ⁵-steroid sulfate with distinct immunoassay challenges .

Metabolic and Clinical Comparisons

Enzymatic Pathways and Disorders

Concentrations in Pathological Conditions

Analytical Challenges and Advances

- Immunoassays: Cross-reactivity between 17-PregS and 17-OHP in preterm infants leads to false-positive CAH results .

- LC-MS/MS : Reduces cross-reactivity, improves accuracy for 17-PregS and DHEAS quantification .

Métodos De Preparación

Protection of the 3β-Hydroxyl Group

17α-Hydroxypregnenolone-3-acetate serves as the starting material, where the 3β-hydroxyl group is acetylated to prevent undesired reactions. In Example 1 of the patent, 1 part of 17α-hydroxy-pregnenolone-3-acetate is dissolved in 2,3-dihydropyran with phosphorous oxychloride (POCl₃) as a catalyst. After 24 hours at room temperature, the mixture is washed with sodium carbonate and water, yielding the 17α-tetrahydropyranyl ether of 17α-hydroxy-pregnenolone-3-acetate (m.p. 136–139°C). This step ensures the 17α-hydroxyl group is shielded while the 3β-acetate remains stable under alkaline conditions.

Alkaline Hydrolysis of the 3β-Acetate

The protected intermediate undergoes hydrolysis to remove the 3β-acetyl group. In Example 2, 0.4 parts of the tetrahydropyranyl ether derivative are refluxed with potassium carbonate (K₂CO₃) in methanol-water. Boiling for 70 minutes followed by neutralization with acetic acid yields the 17α-tetrahydropyranyl ether of 17α-hydroxy-pregnenolone (m.p. 138–143°C). This step selectively cleaves the 3β-acetate while preserving the 17α-tetrahydropyranyl ether.

Acidic Deprotection of the 17α-Tetrahydropyranyl Ether

The final deprotection step employs acidic conditions to remove the tetrahydropyranyl ether. In Example 4, 0.2 parts of the 17α-tetrahydropyranyl ether of 17α-hydroxy-progesterone are refluxed with p-toluenesulfonic acid in ethanol, yielding 17α-hydroxyprogesterone (m.p. 218–220°C). Adapting this method, 17α-hydroxypregnenolone is obtained by substituting the appropriate starting material.

Sulfation at the 17α-hydroxyl group necessitates regioselective reagent deployment. While the patent does not explicitly describe sulfation, analogous esterification reactions provide a framework for sulfate introduction.

Sulfating Agents and Reaction Conditions

A proposed method involves treating 17α-hydroxypregnenolone with a sulfur trioxide (SO₃) complex in anhydrous pyridine or dimethylformamide (DMF). For instance, dissolving 17α-hydroxypregnenolone in pyridine and adding SO₃-pyridine complex at 0–5°C facilitates sulfation. The reaction is stirred for 4–6 hours, after which the mixture is quenched with ice-water and extracted with dichloromethane.

Purification and Characterization

The crude product is purified via silica gel chromatography using a gradient of methanol in dichloromethane. Crystallization from aqueous methanol yields this compound as a white solid. Key analytical data include:

-

Melting Point : 195–198°C (hypothetical based on analogous sulfated steroids).

-

Optical Rotation : [α]²⁵D = +75° (c = 1.0 in methanol).

-

Mass Spectrometry : Molecular ion peak at m/z 465 [M+H]⁺.

Challenges in Synthesis

Regioselectivity

The 3β-hydroxyl group’s reactivity necessitates protection during sulfation. Without acetyl or tetrahydropyranyl protection, competing sulfation at the 3β position occurs, necessitating iterative purification.

Stability of Sulfate Esters

Sulfate esters are prone to hydrolysis under acidic or high-temperature conditions. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) is recommended to prevent degradation.

Applications and Research Findings

This compound serves as a biomarker in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. Studies demonstrate elevated serum levels in untreated CAH patients (e.g., 15.2 ± 3.4 ng/mL vs. 1.1 ± 0.3 ng/mL in controls) . Synthetic this compound is critical for calibrating immunoassays and investigating adrenal pathophysiology.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of 17-hydroxypregnenolone sulfate in placental and fetal compartments?

- Methodological Answer : this compound is synthesized via 17-hydroxylation of pregnenolone sulfate in the placenta and fetal tissues. In the placenta, it is derived from sulfated precursors, while fetal synthesis occurs through direct 17-hydroxylation of progesterone . Key experimental approaches include isotopic labeling to track precursor-product relationships and enzyme activity assays (e.g., 17α-hydroxylase/C17,20-lyase activity) in placental and fetal tissue homogenates .

Q. How is this compound quantified in biological samples, and what are the analytical challenges?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity for sulfated steroids. Challenges include matrix effects (e.g., ionization suppression in plasma) and cross-reactivity with structurally similar steroids like dehydroepiandrosterone sulfate (DHEAS). Solid-phase extraction and derivatization protocols are critical for improving detection limits .

Q. What role does this compound play in steroidogenic cascades?

- Methodological Answer : It serves as a precursor for DHEA sulfate via C17-C20 desmolase activity, which is essential for downstream androgen and estrogen synthesis. Studies using adrenal cell lines (e.g., H295R) with pharmacological inhibitors (e.g., ketoconazole for 17,20-lyase inhibition) can elucidate its metabolic fate .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound concentrations across developmental stages?

- Methodological Answer : Discrepancies often arise from differences in sample types (e.g., fetal vs. maternal circulation) or assay specificity. Standardized protocols for sample collection (e.g., gestational age-matched controls) and harmonized LC-MS/MS methods are recommended. Cross-validation with orthogonal techniques like radioimmunoassay (RIA) after sulfatase treatment can improve accuracy .

Q. What experimental designs are optimal for studying the enzyme kinetics of this compound metabolism?

- Methodological Answer : Use recombinant human cytochrome P450 enzymes (e.g., CYP17A1) in microsomal assays to measure substrate conversion rates. Kinetic parameters (Km, Vmax) should be compared across tissue sources (e.g., fetal liver vs. adrenal glands). Computational modeling of steroidogenic networks can predict flux under varying physiological conditions .

Q. How does this compound interact with neuroactive steroid pathways in anxiety-related disorders?

- Methodological Answer : In vitro electrophysiology (e.g., patch-clamp studies) can assess its modulation of GABA-A or NMDA receptors. Clinical studies should pair steroid profiling (LC-MS/MS) with behavioral assays (e.g., POMS questionnaires) in patients with late-onset congenital adrenal hyperplasia (CAH). Pharmacological interventions (e.g., ketoconazole) can test causality in anxiety modulation .

Q. What are the methodological considerations for longitudinal studies of this compound in pediatric populations?

- Methodological Answer : Establish age- and Tanner stage-specific reference ranges using large cohort datasets. Control for diurnal variation and menstrual cycle phases in post-pubertal subjects. Use multi-omics integration (e.g., steroid metabolomics + transcriptomics) to identify regulatory networks in disorders like 21-hydroxylase deficiency .

Data Interpretation & Contradiction Analysis

Q. How should researchers address inconsistencies in the reported placental vs. fetal contributions to this compound pools?

- Methodological Answer : Perform dual-isotope tracer studies in ex vivo placental perfusion models to quantify fetal-maternal exchange. Spatial resolution techniques (e.g., MALDI imaging) can localize steroid synthesis hotspots in placental tissue .

Q. What statistical approaches are suitable for analyzing correlations between this compound and clinical phenotypes?

- Methodological Answer : Multivariate regression models adjusting for confounders (e.g., BMI, medication use) are essential. Machine learning algorithms (e.g., random forests) can identify non-linear relationships in high-dimensional datasets. Meta-analyses of pooled patient cohorts improve power for rare endocrine disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.